tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly as kinase modulators. The compound is characterized by its unique molecular structure, which includes a tert-butyl group and a pyrrolo[2,3-b]pyridine moiety, making it a target for various synthetic methodologies.
This compound has been synthesized and studied in various research contexts, particularly in relation to its pharmacological properties. It has been referenced in patent literature and scientific articles focusing on the synthesis of pyrrolo[2,3-b]pyridine derivatives and their applications in drug discovery .
tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate can be classified as:
The synthesis of tert-butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate typically involves several key steps:
The synthetic route may utilize bases such as sodium carbonate or potassium tert-butoxide and solvents like acetonitrile or toluene at controlled temperatures (around 15-25 °C) to facilitate the reactions . Detailed reaction conditions can vary based on specific methodologies employed in the literature.
The molecular structure of tert-butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate consists of:
tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate can participate in various chemical reactions typical for carbamates and nitrogen-containing heterocycles:
The reaction conditions for these transformations often require careful optimization regarding temperature, solvent choice, and reaction time to ensure high yields and selectivity.
The mechanism of action for tert-butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate primarily involves its interaction with specific kinases in cellular pathways. By modulating kinase activity, this compound can influence signal transduction pathways associated with cell proliferation and survival.
Studies have shown that pyrrolopyridine derivatives can exhibit selective inhibition against various kinases, potentially leading to therapeutic effects in cancer treatment and other diseases related to kinase dysregulation .
Relevant data regarding physical properties should be verified through experimental studies or supplier data sheets for precise characterization .
tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate has potential applications in:
The pyrrolo[2,3-b]pyridine (7-azaindole) core serves as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines and its ability to engage in hydrogen-bonding interactions with biological targets. Strategic modifications focus on three key regions: the N-H pyrrole moiety, pyridine nitrogen, and carboxamide attachment point. For tert-butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate (CAS: 956485-62-4), the 4-position methylene linker enables optimal vectoring of the tert-butoxycarbonyl (Boc) group away from sterically congested regions while maintaining planarity of the heterocyclic core. Computational modeling (e.g., TPSA ≈ 50 Ų) confirms that this positioning balances solubility and membrane permeability, critical for intracellular target engagement [5] [7]. Modifications at alternative positions—such as 3-, 5-, or 6-substitutions—demonstrate reduced synthetic yields due to increased steric hindrance or electronic deactivation, as evidenced by comparative studies of positional isomers [3].
The synthesis hinges on regioselective Boc protection of the pyrrolopyridinylmethylamine intermediate, typically achieved via two principal routes:
Route 1: Direct Carbamoylation
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine + (Boc)₂O → tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
Reagents: Di-tert-butyl dicarbonate (1.2 eq.), triethylamine (2 eq.), THF, 0°C to RT, 12h. Yield: 68–75% after silica gel purification [5].
Route 2: Schotten-Baumann Conditions
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine + Boc-ON (2 eq.)
Reagents: tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate, aqueous Na₂CO₃, DCM, 0°C, 2h. Yield: 62% with reduced epimerization risk [7].
Critical Factors:
Table 1: Synthetic Performance of Key Routes
Route | Reagent | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | (Boc)₂O | THF | 75 | >99 |
2 | Boc-ON | DCM/H₂O | 62 | 95 |
The pyrrolo[2,3-b]pyridine core synthesis employs three dominant cyclization strategies, each impacting yield and scalability:
Larock Indolization:Pd-catalyzed heteroannulation of 2-amino-3-iodopyridine with terminal alkynes. For the 4-substituted core, ortho-directed lithiation at C4 of 3-bromo-1H-pyrrolo[2,3-b]pyridine precedes formylation (DMF, −78°C), yielding the 4-carbaldehyde precursor for reductive amination [6]. Yield: 45–60%, requires inert atmosphere.
Fischer-Indole Variants:Acid-catalyzed cyclization of phenylhydrazones with substituted pyridines. Modifications use SnCl₂ in ethanol at reflux to construct the 4-methyl derivative. Lower regioselectivity (≈3:1 C4:C6) necessitates chromatographic separation, reducing net yield to 30–40% [3].
Cyclative Cross-Coupling:CuI-mediated Ullmann coupling between 2-aminopyridines and α-halo carbonyls. Optimized with microwave irradiation (150°C, 20 min) delivers 4-substituted cores in 70% yield but suffers from halogenated byproducts [6].
Table 2: Cyclization Method Performance
Method | Conditions | Yield (%) | Regioselectivity (C4:C6) |
---|---|---|---|
Larock Indolization | Pd(OAc)₂, CuI, DMF, 80°C | 60 | >20:1 |
Fischer-Indole | SnCl₂, EtOH, reflux | 35 | 3:1 |
Ullmann Cross-Coupling | CuI, K₂CO₃, MW, 150°C | 70 | 8:1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0